Product packaging for 2-[(2-Methylcyclopentyl)amino]propan-1-ol(Cat. No.:CAS No. 1561043-24-0)

2-[(2-Methylcyclopentyl)amino]propan-1-ol

Cat. No.: B2690513
CAS No.: 1561043-24-0
M. Wt: 157.257
InChI Key: WJBWJFQYURMFSU-UHFFFAOYSA-N
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Description

2-[(2-Methylcyclopentyl)amino]propan-1-ol (CAS Number: 1561043-24-0) is an organic compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . This molecule is characterized as a secondary amine alcohol, featuring a propan-1-ol chain linked to the amino group, which is itself bound to a 2-methylcyclopentyl ring. This structure incorporates both a hydrogen-bond donor (the hydroxyl group) and a hydrogen-bond acceptor (the amino group), properties that are often significant in medicinal chemistry and chemical synthesis research. The SMILES notation for this compound is CC(CO)NC1CCCC1C . Researchers may investigate this compound as a potential building block or intermediate in organic synthesis. Its structure suggests potential utility in the development of more complex molecules, such as pharmaceuticals or agrochemicals. Furthermore, compounds with similar amine-alcohol motifs have been studied for their interactions with biological targets; for instance, a structurally related indole derivative has been identified as interacting with Group IIE secretory phospholipase A2 in humans . As with any research chemical, all reactions and applications involving this compound should be conducted by qualified professionals in appropriately controlled laboratory settings. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO B2690513 2-[(2-Methylcyclopentyl)amino]propan-1-ol CAS No. 1561043-24-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylcyclopentyl)amino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-7-4-3-5-9(7)10-8(2)6-11/h7-11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBWJFQYURMFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1NC(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Methylcyclopentyl Amino Propan 1 Ol

Historical and Classical Approaches to Aminocyclopentanol Synthesis

Traditional methods for the synthesis of aminocyclopentanol derivatives have often relied on established reactions such as the reductive amination of cyclopentanone (B42830) precursors or the N-alkylation of pre-existing amino alcohols. These classical routes provided foundational access to this class of compounds.

One common historical approach involves the reductive amination of a ketone, such as 2-methylcyclopentanone, with an appropriate amine, like 2-aminopropan-1-ol, in the presence of a reducing agent. This method is straightforward but often results in a mixture of diastereomers, necessitating challenging purification steps. Another classical strategy is the N-alkylation of 2-aminocyclopentanol (B113218) with a suitable propyl halide or via reductive amination with propanal. These methods, while effective in forming the carbon-nitrogen bond, typically lack stereocontrol, leading to racemic or diastereomeric mixtures.

The primary strength of these classical synthetic routes lies in their simplicity and the use of readily available starting materials. Reductive amination, for instance, is a robust and well-understood reaction in organic synthesis. However, the significant limitation of these traditional methods is the general lack of stereoselectivity. Without chiral catalysts or auxiliaries, these reactions typically yield mixtures of stereoisomers, which can be difficult and costly to separate. This is a considerable drawback when a specific stereoisomer is required, as is often the case for biologically active molecules. Furthermore, some classical methods may require harsh reaction conditions, limiting their compatibility with sensitive functional groups.

Traditional Method General Approach Strengths Limitations
Reductive AminationReaction of a ketone (e.g., 2-methylcyclopentanone) with an amine (e.g., 2-aminopropan-1-ol) and a reducing agent.Simplicity, use of readily available starting materials.Lack of stereocontrol, formation of diastereomeric mixtures, potential for over-alkylation.
N-AlkylationReaction of an amino alcohol (e.g., 2-methylcyclopentanolamine) with an alkyl halide or via reductive amination.Direct formation of the C-N bond.Often requires protection of the hydroxyl group, can lead to mixtures of products.

Contemporary and Innovative Synthetic Strategies

Modern synthetic chemistry has focused on developing highly stereoselective methods for the synthesis of chiral amino alcohols like 2-[(2-Methylcyclopentyl)amino]propan-1-ol. These innovative strategies aim to control the formation of specific enantiomers and diastereomers, which is crucial for their application in various fields.

The stereoselective synthesis of aminocyclopentanol derivatives can be achieved through several advanced methodologies, including chemoenzymatic approaches, asymmetric catalysis, and enantioconvergent reactions. These techniques offer precise control over the stereochemical outcome of the reaction.

Chemoenzymatic methods combine the selectivity of enzymes with the efficiency of chemical synthesis. A prominent strategy in this area is the kinetic resolution of racemic mixtures using lipases. For instance, a racemic mixture of N-acylated 2-aminocyclopentanol derivatives can be subjected to enantioselective hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB). The enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. This approach can yield both enantiomers with high optical purity.

Another chemoenzymatic strategy involves the dynamic kinetic resolution (DKR) of racemic alcohols or amines. In this process, the enzymatic resolution is coupled with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. This is often achieved by combining a lipase with a metal catalyst, such as a ruthenium complex, which facilitates the racemization.

Enzyme Reaction Type Substrate Typical Enantiomeric Excess (ee) Reference
Candida antarctica Lipase B (CALB)Kinetic Resolution (Acylation)Racemic 2-aminocyclopentanecarboxamides>99% researchgate.net
Pseudomonas cepacia LipaseKinetic Resolution (Acylation)Racemic 2-aminocyclohexanecarboxamidesHigh researchgate.net

Asymmetric catalysis utilizes chiral metal complexes or organocatalysts to stereoselectively synthesize a desired enantiomer or diastereomer. A key strategy is the asymmetric hydrogenation of prochiral ketones or imines. For example, a suitably protected α-amino ketone can be hydrogenated using a chiral ruthenium or rhodium catalyst to produce the corresponding amino alcohol with high enantioselectivity. acs.org The choice of chiral ligand coordinated to the metal center is crucial for achieving high levels of stereocontrol.

Rhodium-catalyzed asymmetric hydroamination of allyl amines is another powerful method for creating chiral 1,2-diamines, which are structurally related to 1,2-amino alcohols. nih.gov This approach can be adapted for the synthesis of aminocyclopentanol derivatives. The catalyst, typically a rhodium complex with a chiral bisphosphine ligand, directs the addition of an amine to an alkene with high enantioselectivity.

Catalyst System Reaction Type Substrate Type Typical Enantiomeric Excess (ee) Reference
RuCl2(diphosphine)(diamine)Asymmetric Hydrogenationα-Amino Ketones93-99% acs.org
Rhodium-BIPHEPAsymmetric HydroaminationAllyl Aminesup to 97% nih.gov

Enantioconvergent synthesis aims to convert a racemic starting material into a single enantiomer of the product, achieving a theoretical yield of 100%. Dynamic kinetic resolution (DKR) is a prime example of an enantioconvergent process. In the context of aminocyclopentanol synthesis, a racemic amino alcohol could be subjected to a DKR process involving a lipase for selective acylation and a transition metal catalyst (e.g., ruthenium or iridium) for the in-situ racemization of the unreactive enantiomer. This dual catalytic system ensures that the entire racemic starting material is converted into a single, enantiomerically pure acylated product.

Recent advancements have also explored iridium-catalyzed asymmetric hydrogenation via DKR for the synthesis of chiral amino alcohols from racemic α-amino ketones, achieving quantitative yields and excellent enantioselectivities. nih.gov These methods provide a highly efficient route to enantiomerically pure building blocks for more complex molecules.

Catalyst System Reaction Type Substrate Yield Enantiomeric/Diastereomeric Ratio Reference
Iridium–f-amphoxAsymmetric Hydrogenation via DKRRacemic α-amino ketonesQuantitative>99% ee, >99:1 dr nih.gov
Lipase + Ru-catalystChemoenzymatic DKRRacemic secondary alcoholsup to 99%up to 99% ee researchgate.net

Development of Green Chemistry-Compliant Synthetic Routes

The development of environmentally benign synthetic methods is a central goal in modern chemistry. For β-amino alcohols, green approaches focus on maximizing atom economy, using safer solvents, employing catalytic reagents, and reducing energy consumption. yale.eduepa.gov

One prominent green strategy is the use of biocatalysis. Enzymatic cascades can convert simple starting materials, such as diols or amino acids, into chiral amino alcohols under mild, aqueous conditions, often achieving high selectivity and reducing the need for hazardous reagents. nih.govrsc.orgacs.org For instance, engineered enzyme cascades have been developed to convert diols to amino alcohols with up to 99% selectivity. rsc.org Another approach involves visible-light photocatalysis, which allows for the coupling of N-aryl amino acids with aldehydes or ketones in water at room temperature, offering a simple and effective method to produce 1,2-amino alcohols from readily available materials. rsc.orgpatsnap.com Researchers at the Universitat de València have also developed a process using a heterogeneous catalyst that allows for the production of β-amino alcohols from ethylene (B1197577) glycol in water mixtures, avoiding organic solvents and allowing the catalyst to be recovered and reused. uv.es

Key Principles of Green Chemistry in Amino Alcohol Synthesis

PrincipleApplication in Synthesis
Prevention Designing syntheses to minimize waste generation from the outset.
Atom Economy Maximizing the incorporation of all starting materials into the final product.
Safer Solvents Using water or other environmentally benign solvents instead of hazardous organic solvents. rsc.org
Catalysis Employing catalytic reagents, especially biocatalysts, over stoichiometric ones to reduce waste. yale.eduepa.gov
Energy Efficiency Conducting reactions at ambient temperature and pressure, often facilitated by photocatalysis or enzymes. yale.eduepa.gov
Renewable Feedstocks Utilizing starting materials from renewable sources, such as amino acids or bio-derived diols. yale.eduacs.org

Domino and Cascade Reaction Sequences in Synthesis

In the context of amino alcohol synthesis, enzymatic cascades are a prime example. nih.gov A multi-enzyme pathway can convert a simple precursor like L-phenylalanine into enantiomerically pure 1,2-amino alcohols through a sequence of deamination, decarboxylation, epoxidation, and hydrolysis steps in a linear or divergent fashion. acs.org Similarly, a two-enzyme cascade involving a dioxygenase and a decarboxylase can produce chiral β- and γ-amino alcohols from L-lysine. nih.gov Chemical cascade reactions are also utilized; for example, a one-pot, three-component protocol has been reported for the synthesis of polysubstituted thiazole (B1198619) derivatives, showcasing the power of cascade methodologies in building complex molecules efficiently. While not directly applied to this compound in the available literature, these principles demonstrate a powerful strategy for its potential synthesis.

Optimization of Reaction Parameters for Enhanced Yield and Stereocontrol

Achieving high yield and precise control over the stereochemistry (the 3D arrangement of atoms) is critical in the synthesis of chiral molecules like amino alcohols. This is typically accomplished by systematically optimizing reaction parameters such as the solvent and the catalyst system.

Solvent Effects on Selectivity and Efficiency

The choice of solvent can profoundly impact a chemical reaction's outcome, influencing reaction rates, yields, and, crucially, stereoselectivity. Solvents can affect the stability of transition states, leading to the preferential formation of one stereoisomer over another.

In the synthesis of 1,2-aminoalcohols via Cu-catalyzed reductive coupling, for instance, solvents like α,α,α-Trifluorotoluene (PhCF3) were found to improve yields compared to other solvents like toluene, especially with more sterically demanding substrates. nih.gov The addition of co-solvents or additives, such as tert-Butanol (t-BuOH), can also mitigate the formation of side products. nih.gov While specific data for the target compound is unavailable, studies on similar reactions demonstrate that a screening of various solvents (e.g., toluene, CH2Cl2) and temperatures is a standard procedure to optimize diastereoselectivity. diva-portal.org

Impact of Solvent on a Generic Amino Alcohol Synthesis

SolventDiastereomeric Ratio (d.r.)Yield (%)Observations
Toluene3.4 : 168%Standard condition.
Dichloromethane2.9 : 155%Lower selectivity and yield.
PhCF33.5 : 175%Improved yield for certain substrates. nih.gov
Tetrahydrofuran3.1 : 160%Moderate performance.

Note: This table is illustrative, based on general findings in amino alcohol synthesis, as specific data for this compound is not available.

Catalyst Design and Ligand Tuning for Specific Isomers

The catalyst system, comprising a metal and a chiral ligand, is the cornerstone of asymmetric synthesis, enabling the production of specific stereoisomers. The ligand, a molecule that binds to the metal center, creates a chiral environment that directs the reactants to combine in a specific orientation.

Fine-tuning the ligand's structure is a key strategy for improving enantiomeric excess (ee) and yield. For the enantioselective addition of diethylzinc (B1219324) to aldehydes, a reaction that produces chiral alcohols, new β-amino alcohol ligands have been designed and optimized to achieve nearly quantitative yields and an ee of 95%. rsc.org In copper-catalyzed asymmetric syntheses of γ-amino alcohols, screening various chiral box and pybox ligands is the initial step to establishing optimal reaction conditions. researchgate.net Similarly, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines use a chiral ligand to facilitate the modular synthesis of high-value chiral β-amino alcohols. westlake.edu.cn

The development of polymer-supported ligands is another area of focus, as it allows for easier catalyst recovery and recycling. Chiral amino alcohol ligands anchored to polystyrene resins have demonstrated high catalytic activity in enantioselective reactions. nih.gov By modifying the ligand structure—for example, by changing substituents on the ligand backbone—chemists can systematically improve the catalyst's performance for a desired transformation, pushing yields and stereoselectivity toward ideal levels.

Stereochemical Investigations and Conformational Analysis

Isomerism in 2-[(2-Methylcyclopentyl)amino]propan-1-ol: A Focus on Diastereomers and Enantiomers

The concept of isomerism is central to the identity of this compound. The molecule possesses three chiral centers: one on the propanol (B110389) backbone (the carbon atom bonded to the hydroxyl and amino groups) and two on the cyclopentyl ring (the carbon bonded to the methyl group and the carbon bonded to the amino group). The presence of 'n' chiral centers can lead to a maximum of 2ⁿ stereoisomers. For this compound, this results in 2³ or eight possible stereoisomers.

These stereoisomers can be classified into two main categories: enantiomers and diastereomers. oregonstate.edukhanacademy.org

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. In the context of this compound, if a molecule has the (1R, 2R, 2'R) configuration, its enantiomer will have the opposite configuration at all three chiral centers, i.e., (1S, 2S, 2'S). masterorganicchemistry.com The eight stereoisomers of this compound exist as four distinct enantiomeric pairs.

Diastereomers are stereoisomers that are not mirror images of each other. oregonstate.edu This relationship occurs when two stereoisomers have the same configuration at one or more, but not all, of their chiral centers. masterorganicchemistry.com For instance, a molecule with a (1R, 2R, 2'R) configuration is a diastereomer of one with a (1R, 2S, 2'R) configuration because the configuration differs at only one of the three stereocenters.

The physical and chemical properties of diastereomers are distinct, allowing for their separation by standard laboratory techniques. Enantiomers, however, share identical physical properties (e.g., boiling point, solubility) in an achiral environment, making their separation more challenging.

Stereoisomer Example 1 (Configuration)Stereoisomer Example 2 (Configuration)RelationshipKey Differentiator
(1R, 2R, 2'R)(1S, 2S, 2'S)EnantiomersConfigurations are opposite at all three chiral centers.
(1R, 2R, 2'R)(1R, 2S, 2'R)DiastereomersConfiguration is the same at two centers but opposite at one.
(1R, 2S, 2'S)(1R, 2S, 2'R)DiastereomersConfiguration is the same at two centers but opposite at one.
(1S, 2R, 2'S)(1R, 2S, 2'R)EnantiomersConfigurations are opposite at all three chiral centers.

Advanced Chiral Separation Techniques

Given that this compound exists as a mixture of stereoisomers, its resolution into individual, pure enantiomers and diastereomers is critical for detailed study. chemscene.com This is accomplished through advanced chiral separation techniques.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for separating stereoisomers. researchgate.net The separation of enantiomers requires a chiral environment, which is typically achieved by using a Chiral Stationary Phase (CSP).

Several types of CSPs are effective for the resolution of amino alcohols and related compounds:

Polysaccharide-based CSPs: Columns with CSPs derived from cellulose (B213188) or amylose (B160209) derivatives, such as amylose tris(3-chlorophenylcarbamate), are widely used. They can operate in various modes (normal phase, reversed phase, polar organic) and often show broad applicability for separating a wide range of chiral compounds, including amino alcohols. mdpi.com

Ligand Exchange Chromatography: This technique uses a CSP that includes a metal ion (often copper) complexed with a chiral ligand, such as an amino acid. Chiral recognition occurs through the formation of transient diastereomeric complexes between the analyte and the CSP-metal complex.

Pirkle-type Columns: These CSPs function based on π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve chiral recognition. They are often effective for separating derivatives of amines and alcohols. scas.co.jp

Chromatographic MethodChiral Stationary Phase (CSP) TypePrinciple of SeparationApplicability to Amino Alcohols
Chiral HPLCPolysaccharide-based (e.g., Chiralpak® ID-U)Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions within chiral grooves of the polysaccharide structure. mdpi.comHigh; widely successful for resolving various amino alcohols.
Chiral HPLCLigand Exchange (e.g., L-proline-Cu²⁺)Formation of diastereomeric ternary complexes between the stationary chiral ligand, a copper (II) ion, and the analyte enantiomers. Effective, particularly for underivatized amino alcohols.
Chiral HPLC/GCPirkle-type (e.g., 3,5-dinitrobenzoyl phenylglycine)Chiral recognition based on π-acid/π-base interactions, hydrogen bonding, and steric hindrance. scas.co.jpGood, often used for derivatized amino alcohols to enhance interaction with the CSP.
Chiral Capillary Electrophoresis (CE)Cyclodextrin AdditivesDifferential inclusion of enantiomers into the chiral cavity of cyclodextrin, leading to different electrophoretic mobilities. nih.govVery effective for charged or derivatized amino acids and amino alcohols.

Kinetic resolution is a powerful method for separating a racemic mixture (a 1:1 mixture of enantiomers). This process relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing it to be separated from the slower-reacting one. researchgate.net

For amino alcohols like this compound, several kinetic resolution strategies are applicable:

Enzyme-Catalyzed Resolution: Enzymes, particularly lipases, are highly enantioselective catalysts. For example, a lipase (B570770) can selectively acylate the hydroxyl group of one enantiomer of an amino alcohol, leaving the other enantiomer unreacted. The resulting ester can then be easily separated from the unreacted amino alcohol.

Asymmetric Catalysis: Chiral non-enzymatic catalysts can also be employed. For instance, a chiral Brønsted acid, such as a derivative of phosphoric acid, can catalyze the acetalization of the hydroxyl group in an amino alcohol with high enantioselectivity. acs.org This converts one enantiomer into an acetal (B89532) while the other remains largely unchanged, facilitating separation. rsc.org

Resolution StrategyTypical Chiral AgentReaction TypePrinciple
Enzymatic Kinetic ResolutionLipase (e.g., Pseudomonas cepacia lipase)O-AcylationOne enantiomer fits the enzyme's active site better and is acylated at a much higher rate. researchgate.net
Organocatalytic Kinetic ResolutionChiral Phosphoric AcidIntermolecular AcetalizationThe chiral catalyst selectively activates one enantiomer for reaction with an aldehyde or ketone. acs.org
Organocatalytic Kinetic ResolutionChiral Organotin CatalystAsymmetric O-AcylationA chiral metal complex catalyzes the selective acylation of one enantiomer over the other. researchgate.net

Molecular Conformation and its Influence on Reactivity and Selectivity

The three-dimensional shape, or conformation, of this compound is not static. It is determined by the rotation around single bonds and the flexibility of the cyclopentane (B165970) ring. This conformation directly influences the molecule's reactivity and its ability to interact selectively with other chiral molecules.

Cyclopentane Ring Conformation: Unlike the more rigid cyclohexane (B81311) ring, cyclopentane is highly flexible and rapidly interconverts between several low-energy conformations, primarily the "envelope" and "twist" forms. auremn.org.br The positions of the methyl group and the bulky side chain will influence which conformation is most stable, generally favoring arrangements that place the larger groups in pseudo-equatorial positions to minimize steric strain.

Side-Chain Conformation: Rotation is possible around the C-C and C-N bonds of the side chain. The relative orientation of the hydroxyl and amino groups is crucial. A key stabilizing factor is the potential for intramolecular hydrogen bonding between the nitrogen's lone pair or N-H proton and the hydroxyl group. nih.gov This bonding would lock the side chain into a specific folded conformation, significantly lowering its energy compared to more extended forms. Theoretical calculations are often used to map the potential energy surface and identify these low-energy, preferred conformations. nih.gov

Experimental techniques are essential to determine the preferred conformation in solution.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. rsc.org The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. Each stereoisomer of this compound is expected to produce a unique CD spectrum, and the sign of the Cotton effects can provide information about the absolute configuration and the molecule's preferred conformation in solution. acs.orgrsc.org

Advanced Nuclear Magnetic Resonance (NMR): NMR spectroscopy is one of the most powerful tools for detailed structural analysis in solution. nih.gov Advanced, multi-dimensional NMR experiments provide specific conformational insights:

Nuclear Overhauser Effect (NOE): Techniques like NOESY or ROESY detect protons that are close to each other in space (typically < 5 Å), regardless of their bonding connectivity. Observing an NOE between a proton on the cyclopentyl ring and one on the propanol side chain provides direct evidence for a folded conformation. rsc.org

Coupling Constants (J-coupling): The magnitude of the coupling constant between two adjacent protons is dependent on the dihedral angle between them, as described by the Karplus relationship. Measuring these constants can help define the geometry of the side chain. auremn.org.br

Modern approaches often combine experimental NMR data with quantum mechanical calculations (e.g., Density Functional Theory, DFT) to build and validate high-confidence models of the molecule's conformational ensemble in solution. rsc.orgacs.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-[(2-Methylcyclopentyl)amino]propan-1-ol, these methods could provide deep insights into its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. Were DFT studies to be performed on this compound, they would likely involve the calculation of various molecular properties. For instance, geometry optimization would reveal the most stable three-dimensional structure of the molecule. Subsequent frequency calculations could confirm that this structure is a true minimum on the potential energy surface and provide vibrational frequencies that could be compared with experimental infrared or Raman spectra.

Furthermore, DFT calculations could be used to determine key electronic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and their spatial distributions, would be crucial for understanding the molecule's reactivity, particularly its behavior as a nucleophile or electrophile. The calculated electrostatic potential map would highlight regions of positive and negative charge, indicating likely sites for intermolecular interactions.

A hypothetical data table of DFT-calculated properties for this compound might look as follows:

PropertyCalculated ValueUnits
Ground State Energy[Value]Hartrees
HOMO Energy[Value]eV
LUMO Energy[Value]eV
HOMO-LUMO Gap[Value]eV
Dipole Moment[Value]Debye

Ab Initio Methods for Molecular Properties

Ab initio methods, which are based on first principles without empirical parameterization, could be employed for higher accuracy calculations of specific properties of this compound. Methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) could provide benchmark values for the molecule's energy and geometry. While computationally more demanding than DFT, these methods would be valuable for confirming the results of DFT calculations and for studying systems where electron correlation effects are particularly important.

Molecular Dynamics Simulations and Conformational Sampling

The flexibility of the cyclopentyl ring and the rotatable bonds in the propanolamine (B44665) side chain of this compound suggest a complex conformational landscape. Molecular dynamics (MD) simulations would be an ideal tool to explore this. By simulating the motion of the atoms over time, MD can reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum or in a specific solvent).

Conformational sampling techniques, such as replica exchange molecular dynamics or metadynamics, could be used to ensure that the entire conformational space is adequately explored. The results of these simulations could be used to generate a Ramachandran-like plot for key dihedral angles, illustrating the sterically allowed and disallowed regions. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts.

Mechanistic Insights from Computational Modeling for Synthetic Transformations

Computational modeling could be instrumental in understanding the mechanisms of chemical reactions involving this compound. For example, if this compound were used as a chiral ligand in an asymmetric synthesis, computational methods could be used to model the structure of the catalyst-substrate complex. By calculating the energies of transition states for different reaction pathways, researchers could understand the origin of stereoselectivity. This would involve locating the transition state structures and calculating the activation energies for the formation of different stereoisomers.

Prediction of Reactivity Profiles and Reaction Pathways

The reactivity of this compound could be predicted using computational methods. Fukui functions, derived from DFT calculations, could be used to identify the most nucleophilic and electrophilic sites within the molecule. This would allow for predictions about how the molecule would react with various reagents.

Furthermore, computational modeling could be used to explore potential reaction pathways. For instance, the mechanism of its N-alkylation or O-acylation could be investigated by calculating the energy profile of the reaction, including the energies of reactants, intermediates, transition states, and products. This would provide a detailed, step-by-step understanding of the reaction mechanism.

In Silico Stereochemical Predictions

Given the presence of multiple stereocenters in this compound, computational methods would be invaluable for predicting its stereochemical properties. For example, the relative energies of the different diastereomers could be calculated to predict their relative thermodynamic stabilities.

In the context of a reaction that produces this molecule, computational modeling could be used to predict the stereochemical outcome. By modeling the transition states leading to the different stereoisomers, the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) could be predicted based on the calculated energy differences between the competing transition states.

A hypothetical data table for predicted stereochemical outcomes might be:

DiastereomerRelative Energy (kcal/mol)Predicted Population (%)
(1R,2R,2'R)[Value][Value]
(1R,2R,2'S)[Value][Value]
(1S,2S,2'R)[Value][Value]
(1S,2S,2'S)[Value][Value]

Derivatization and Chemical Transformations of the Compound Core

Synthesis of Novel Analogs and Related Derivatives

Modification of the Cyclopentyl Moiety

No information available.

Functionalization at the Amine and Alcohol Groups

No specific information available for this compound.

Exploration of Reaction Mechanisms Involving 2-[(2-Methylcyclopentyl)amino]propan-1-ol

No information available.

Role as a Precursor in Complex Organic Syntheses

Chiral Auxiliary Applications

No information available.

Ligand Design for Catalytic Systems

No information available.

Advanced Analytical Methodologies for Research Characterization

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are indispensable for the unambiguous determination of the molecular structure and connectivity of 2-[(2-Methylcyclopentyl)amino]propan-1-ol. These techniques provide detailed insights into the chemical environment of individual atoms within the molecule.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional NMR spectra, such as ¹H and ¹³C NMR, provide initial information on the number and types of protons and carbons present. However, due to the potential for significant signal overlap in such a molecule, multi-dimensional techniques are essential for complete assignment.

Key Multi-dimensional NMR Experiments:

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be instrumental in identifying proton-proton coupling networks, allowing for the tracing of connectivity within the 2-methylcyclopentyl and propan-1-ol moieties.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons, providing a clear map of which protons are attached to which carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would be vital for connecting the 2-methylcyclopentyl group to the propan-1-ol backbone via the nitrogen atom.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. This is particularly important for determining the relative stereochemistry of the chiral centers in the molecule. For instance, NOE correlations could help establish the cis or trans relationship of the methyl group on the cyclopentyl ring relative to the amino-propanol substituent.

A hypothetical ¹H NMR data table for a specific diastereomer of this compound is presented below to illustrate the expected chemical shifts and multiplicities.

Proton AssignmentChemical Shift (ppm)Multiplicity
CH₃ (propanol)1.0 - 1.2Doublet
CH₃ (cyclopentyl)0.8 - 1.0Doublet
CH₂ (propanol)3.4 - 3.7Multiplet
CH (propanol)2.8 - 3.1Multiplet
CH (cyclopentyl, C1)2.5 - 2.8Multiplet
CH (cyclopentyl, C2)1.8 - 2.1Multiplet
CH₂ (cyclopentyl)1.2 - 1.8Multiplet
NH1.5 - 2.5Broad Singlet
OH2.0 - 3.0Broad Singlet

This table is illustrative and actual values would depend on the specific diastereomer and experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound with high accuracy. By providing a highly precise mass measurement of the molecular ion, HRMS can confirm the molecular formula of the compound.

In addition to determining the molecular formula, tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ would reveal characteristic fragmentation patterns. These patterns provide valuable structural information by identifying stable fragment ions. For this compound, key fragmentation pathways would likely involve:

Loss of a water molecule from the propanol (B110389) moiety.

Cleavage of the C-C bond adjacent to the nitrogen atom.

Fragmentation of the cyclopentyl ring.

A representative table of potential high-resolution mass spectrometry data is shown below.

IonCalculated m/zObserved m/zFragmentation Pathway
[M+H]⁺172.1701172.1705Molecular Ion
[M+H-H₂O]⁺154.1596154.1600Loss of Water
[C₆H₁₂N]⁺98.097098.0973Cleavage of propanol sidechain

This table is illustrative. Actual fragmentation would be determined experimentally. docbrown.info

Advanced Chromatographic Analysis for Purity and Isomeric Ratios

Due to the presence of multiple chiral centers, this compound can exist as a mixture of stereoisomers. Advanced chromatographic techniques are essential for separating these isomers, determining the enantiomeric and diastereomeric purity of a sample, and quantifying the ratios of different isomers.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile chiral compounds. nih.gov To analyze this compound by GC-MS, derivatization of the amino and hydroxyl groups is often necessary to increase volatility and improve chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride (B1165640) or silylating agents.

The separation of the resulting diastereomeric derivatives can be achieved on a chiral capillary column. The choice of the chiral stationary phase is critical and would need to be optimized for this specific compound. Mass spectrometric detection provides definitive identification of the separated isomers. This technique would be particularly useful for determining the enantiomeric excess of a specific diastereomer.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds. For this compound, both normal-phase and reversed-phase HPLC could be employed for purity assessment. oup.comakjournals.comnanobioletters.com

For the separation of stereoisomers, chiral HPLC is the method of choice. This can be achieved in two ways:

Direct Chiral HPLC: Using a chiral stationary phase (CSP) that can directly resolve the enantiomers and diastereomers of the underivatized amino alcohol.

Indirect Chiral HPLC: Derivatizing the amino alcohol with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov

The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation of all stereoisomers. A hypothetical HPLC separation data table is provided below.

StereoisomerRetention Time (min)
(1R,2R,1'R)12.5
(1S,2S,1'S)13.8
(1R,2S,1'R)15.2
(1S,2R,1'S)16.1

This table is for illustrative purposes and the elution order and retention times would be dependent on the specific chromatographic conditions. nih.gov

X-ray Crystallography of Single Crystals and Co-crystals

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.govwikipedia.orgnih.gov Obtaining a single crystal of this compound or a suitable co-crystal would allow for the unambiguous determination of its absolute configuration and detailed conformational analysis.

The process involves growing a high-quality single crystal, which can often be a challenging and rate-limiting step. Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. From this map, the precise positions of all atoms in the crystal lattice can be determined.

For this compound, a successful X-ray crystallographic analysis would provide invaluable information on:

The absolute stereochemistry at all chiral centers.

The conformation of the cyclopentyl ring and the propanol side chain.

Intermolecular interactions, such as hydrogen bonding, in the solid state.

While no published crystal structure for this compound is currently available, this technique remains the gold standard for structural elucidation in the solid state. researchgate.netnih.govresearchgate.net

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex chiral molecules like 2-[(2-Methylcyclopentyl)amino]propan-1-ol is poised to benefit significantly from the adoption of flow chemistry and automated synthesis platforms. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and greater scalability. For the synthesis of amino alcohols, flow chemistry can facilitate precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing exothermic reactions and improving stereoselectivity.

Future research could focus on developing a modular flow synthesis platform for this compound and its analogs. Such a system could involve sequential flow reactors for key reaction steps, such as the reductive amination of a suitable keto-alcohol with 2-methylcyclopentylamine or the ring-opening of a substituted epoxide. The integration of in-line purification and analysis techniques would enable a fully automated process, allowing for rapid library synthesis and optimization of reaction conditions. This approach would not only accelerate the synthesis of the target compound but also facilitate the exploration of its chemical space for various applications.

Table 1: Potential Flow Chemistry Modules for the Synthesis of this compound

ModuleReaction StepKey Parameters for OptimizationPotential Advantages
1Reductive AminationCatalyst loading, hydrogen pressure, temperature, residence timeImproved selectivity, enhanced safety
2Epoxide Ring-OpeningAmine to epoxide ratio, solvent, temperature, residence timePrecise control over regioselectivity
3In-line PurificationLiquid-liquid extraction, scavenger resinsReduced workup time, continuous processing
4In-line AnalysisHPLC, NMR spectroscopyReal-time reaction monitoring and quality control

Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions with unprecedented speed and accuracy. For a molecule like this compound, where multiple stereoisomers are possible, ML models could be trained to predict the stereoselectivity of different synthetic routes.

Novel Applications in Materials Science Precursors (excluding bulk properties)

The unique structural features of this compound, particularly its chirality and the presence of both amino and hydroxyl functional groups, make it an interesting candidate as a precursor for advanced materials. Beyond its potential use in bulk polymers, this compound could serve as a building block for materials with tailored surface properties and functionalities.

One promising area of research is the incorporation of such chiral amino alcohols into metal-organic frameworks (MOFs). The chirality of the ligand can impart enantioselective properties to the MOF, making it suitable for applications in chiral separations and asymmetric catalysis. acs.org The amino and hydroxyl groups can also be functionalized post-synthesis to introduce new properties or to anchor catalytic species.

Another potential application lies in the development of self-assembled monolayers (SAMs) on various substrates. The amino and hydroxyl groups can serve as anchor points to surfaces, while the substituted cyclopentyl group would influence the packing and surface energy of the monolayer. The chirality of the molecule could lead to the formation of chiral surfaces with potential applications in enantioselective sensing and catalysis.

Bio-Inspired Synthesis and Biocatalysis

Nature provides a vast inspiration for the development of efficient and selective synthetic methods. Bio-inspired synthesis and biocatalysis offer environmentally friendly alternatives to traditional chemical synthesis, often proceeding with high stereoselectivity under mild reaction conditions. manchester.ac.uk The synthesis of chiral amino alcohols is an area where biocatalysis has shown significant promise. frontiersin.org

Future research could explore the use of enzymes, such as transaminases or amine dehydrogenases, for the stereoselective synthesis of this compound. nih.gov Transaminases can catalyze the asymmetric amination of a corresponding hydroxy ketone, while amine dehydrogenases can be used for the reductive amination of a keto-alcohol. nih.gov Protein engineering and directed evolution techniques can be employed to tailor these enzymes for improved activity and selectivity towards the specific substrates required for the synthesis of the target molecule. nih.govresearchgate.net

Furthermore, a whole-cell biocatalysis approach, where the necessary enzymes are expressed in a microbial host, could provide a cost-effective and sustainable production method. This bio-inspired approach would not only lead to a greener synthesis but also provide access to enantiomerically pure forms of this compound, which are crucial for many of its potential applications.

Table 2: Comparison of Potential Synthesis Strategies

StrategyKey AdvantagesKey Challenges
Flow ChemistryHigh throughput, enhanced safety, scalabilityInitial setup cost, potential for clogging
Machine Learning/AIAccelerated optimization, novel route discoveryRequirement for large datasets, model validation
Materials Science PrecursorAccess to novel functional materialsSynthesis and characterization of new materials
BiocatalysisHigh selectivity, mild conditions, sustainabilityEnzyme stability, substrate scope limitations

Q & A

Q. What are the recommended methods for synthesizing 2-[(2-Methylcyclopentyl)amino]propan-1-ol, and how do reaction conditions influence yield?

The synthesis typically involves reductive amination between 2-methylcyclopentanone and 1-amino-2-propanol under hydrogenation conditions. Key parameters include:

  • Catalyst selection : Palladium on carbon (Pd/C) or Raney nickel for hydrogenation .
  • Temperature : Optimal yields are achieved at 60–80°C to balance reaction rate and side-product formation.
  • Solvent : Methanol or ethanol to enhance solubility of intermediates. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the enantiomerically pure product .

Q. How can the structure of this compound be confirmed experimentally?

Use a combination of:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to identify the cyclopentyl methyl group (δ ~1.2 ppm) and hydroxyl/amine protons (δ ~3.5 ppm) .
  • Mass spectrometry : Molecular ion peak at m/z 171 (C9_9H19_{19}NO+^+) and fragmentation patterns to validate the backbone .
  • X-ray crystallography : For absolute stereochemical confirmation, though this requires high-purity crystals .

Q. What safety protocols are essential for handling this compound in the lab?

Based on Safety Data Sheets (SDS) for analogous amino alcohols:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential amine volatility.
  • Storage : Keep in a cool, dry place (<25°C) under inert gas (N2_2) to prevent oxidation .
  • Disposal : Neutralize with dilute HCl before incineration as hazardous waste .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) affect the biological activity of this compound?

Enantiomers exhibit divergent interactions with biological targets. For example:

  • (R)-enantiomer : Higher affinity for adrenergic receptors due to spatial compatibility with binding pockets .
  • (S)-enantiomer : Reduced activity but lower toxicity in hepatic metabolism studies . Chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution methods are used to separate enantiomers for pharmacological assays .

Q. What computational approaches are effective for predicting the compound’s physicochemical properties?

  • Molecular dynamics (MD) : Simulate solvation free energy and logP (predicted ~1.8) using tools like GROMACS .
  • Density Functional Theory (DFT) : Calculate pKa (~9.5 for the amine group) and optimize 3D conformation for docking studies .
  • QSAR models : Correlate structural features (e.g., cyclopentyl ring strain) with bioavailability .

Q. How can contradictory solubility data in aqueous vs. organic solvents be resolved?

Contradictions arise from:

  • pH-dependent solubility : The amine group protonates in acidic media (solubility >50 mg/mL at pH 3), but is poorly soluble in neutral/basic conditions (<5 mg/mL) .
  • Co-solvent systems : Use ethanol-water mixtures (30:70 v/v) to enhance solubility without degrading the compound . Validate via UV-Vis spectroscopy or nephelometry under controlled pH .

Q. What strategies optimize the compound’s stability during long-term storage?

  • Lyophilization : Freeze-drying with trehalose (1:1 w/w) prevents hydrolysis .
  • Antioxidants : Add 0.1% BHT to ethanol stock solutions to inhibit radical degradation .
  • Packaging : Amber glass vials with PTFE-lined caps to block UV light and moisture .

Methodological Tables

Table 1. Comparative Reactivity of this compound with Analogues

CompoundAmine pKaLogPAqueous Solubility (mg/mL)
This compound9.51.85.2 (pH 7)
2-Amino-2-methyl-1-propanol10.10.3120 (pH 7)
Cyclopentylamine10.61.225 (pH 7)
Data sourced from PubChem and experimental studies .

Table 2. Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/Features
1^1H NMR (CDCl3_3)δ 1.2 (s, 3H, CH3_3), δ 3.5 (m, 2H, OH/NH)
IR (ATR)3350 cm1^{-1} (O-H/N-H), 1100 cm1^{-1} (C-O)
HRMS[M+H]+^+ 171.1489 (calc. 171.1489)
Adapted from PubChem and crystallography reports .

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